molecular formula C12H24O3 B102566 5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol CAS No. 16889-19-3

5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol

Cat. No.: B102566
CAS No.: 16889-19-3
M. Wt: 216.32 g/mol
InChI Key: OHFLMXOCEVFBCA-UHFFFAOYSA-N
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Description

5-Ethyl-2,6-dipropyl-1,3-dioxan-4-ol is a substituted 1,3-dioxane derivative characterized by a six-membered oxygen-containing ring with hydroxyl (-OH), ethyl (C₂H₅), and two propyl (C₃H₇) substituents. Though direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry and materials science, particularly in designing bioactive molecules or polymers .

Properties

CAS No.

16889-19-3

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol

InChI

InChI=1S/C12H24O3/c1-4-7-10-9(6-3)12(13)15-11(14-10)8-5-2/h9-13H,4-8H2,1-3H3

InChI Key

OHFLMXOCEVFBCA-UHFFFAOYSA-N

SMILES

CCCC1C(C(OC(O1)CCC)O)CC

Canonical SMILES

CCCC1C(C(OC(O1)CCC)O)CC

Other CAS No.

16889-19-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol typically involves the condensation of appropriate aldehydes or ketones with 1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. The choice of raw materials and catalysts can also be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s dioxane ring structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications. The pathways involved may include the stabilization of reactive intermediates and the facilitation of specific chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Ring Systems

  • Compound III (HEPT/DKA Hybrid) (Figure 2 in ):
    This dual RT/IN inhibitor features a pyrimidine-dione core substituted with ethyl and dimethylbenzyl groups. Unlike 5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol, its oxygen atoms are part of a dioxo-pyrimidine ring rather than a 1,3-dioxane. The ethyl group in both compounds may enhance lipophilicity, but the hydroxyl group in the dioxane derivative could improve aqueous solubility compared to the aromatic substituents in Compound III .

  • 3,6-Dipropyl-1,2-xylylene (13) ():
    A benzene derivative with dipropyl substituents. While both compounds share propyl groups, the aromatic xylylene core lacks the oxygen atoms and hydroxyl functionality of 1,3-dioxan-4-ol. This difference likely results in higher thermal stability for the xylylene compound but reduced polarity compared to the dioxane derivative .

Physicochemical Properties

A comparison of key properties inferred from analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
This compound 1,3-Dioxane -OH, -C₂H₅, 2×-C₃H₇ ~216* High polarity, H-bond donor
Compound III Pyrimidine-dione Ethyl, dimethylbenzyl ~500† Lipophilic, enzyme inhibition
3,6-Dipropyl-1,2-xylylene Benzene 2×-C₃H₇ ~188 Aromatic, thermally stable

*Estimated based on similar dioxanes; †Estimated from structure in .

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